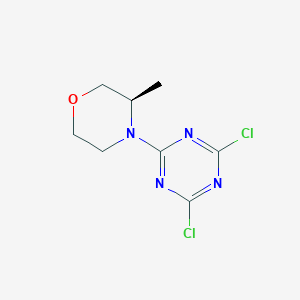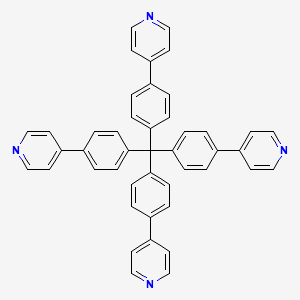
Tetrakis(4-(pyridin-4-yl)phenyl)methane
Descripción general
Descripción
Tetrakis(4-(pyridin-4-yl)phenyl)methane is a useful research compound. Its molecular formula is C45H32N4 and its molecular weight is 628.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(4-(pyridin-4-yl)phenyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(4-(pyridin-4-yl)phenyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Environmental and Biological Systems
Role in Plant Physiology : Interestingly, compounds structurally similar to Tetrakis(4-(pyridin-4-yl)phenyl)methane, like methane (CH₄), have been identified as having a potential role as a signaling molecule in plants. Methane's diverse biological functions, such as anti-inflammatory, antioxidant, and anti-apoptosis properties, extend to its role in enhancing plant tolerance against various abiotic stresses and promoting root development. The possibility of methane being produced by a non-microbial, aerobic pathway in plants suggests a complex involvement in plant physiology (Li et al., 2019).
Methane Oxidation by Microbial Communities : The anaerobic oxidation of methane with sulfate, a crucial process for methane mitigation in marine environments, involves specific microbial communities. The differentiation of these communities, based on lipid biomarker signatures and stable carbon isotope signatures, provides insights into the biochemistry and ecology of methane oxidation processes, which can be intricately linked to the behavior of compounds like Tetrakis(4-(pyridin-4-yl)phenyl)methane in similar environments (Niemann & Elvert, 2008).
Biotechnological Applications of Methanotrophs : Methanotrophs, bacteria capable of using methane as their sole carbon source, present numerous biotechnological applications. They can produce valuable products such as single-cell protein, biopolymers, soluble metabolites (like methanol and organic acids), and lipids for various applications, leveraging methane as the carbon source. This showcases the potential of methane and structurally related compounds in biotechnological innovations (Strong et al., 2015).
Propiedades
IUPAC Name |
4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVXUFJCXRDJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-(pyridin-4-yl)phenyl)methane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



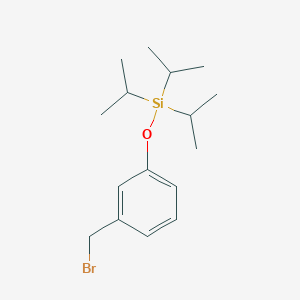
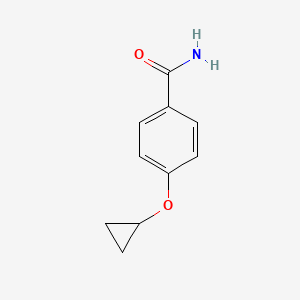
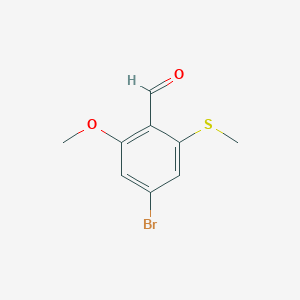

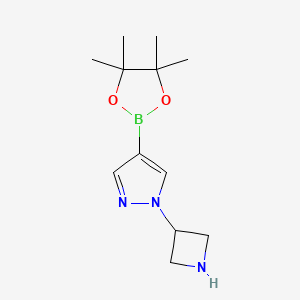
![(5R)-5H,6H,7H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride](/img/structure/B8227285.png)
![ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)
![5'-Bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8227309.png)
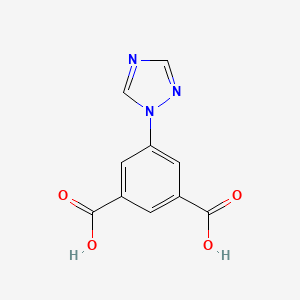
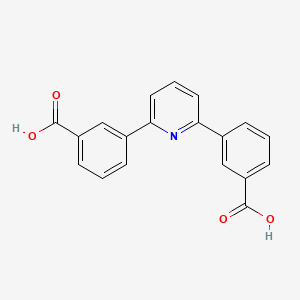
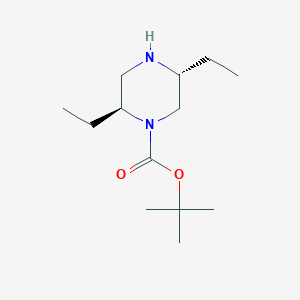

![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
